Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
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Overview
Description
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate is a complex organic compound with the molecular formula C24H21N4NaO6S2. It is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality. The final product is often purified through crystallization or filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions often result in the cleavage of the azo bond, producing amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction typically produces aromatic amines .
Scientific Research Applications
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 6-amino-4-hydroxy-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]naphthalene-2-sulphonate
- Sodium 6-amino-5-[[2-[(methylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
Uniqueness
Compared to similar compounds, Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific color characteristics and stability .
Properties
CAS No. |
70865-30-4 |
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Molecular Formula |
C24H21N4NaO6S2 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C24H22N4O6S2.Na/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24;/h3-15,29H,2,25H2,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
CKTWUZVWKLISAA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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